molecular formula C8H13N3O2S B13526781 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide

Cat. No.: B13526781
M. Wt: 215.28 g/mol
InChI Key: JXYSEKNVOICOLQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H13N3O2S and its molecular weight is 215.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

5-cyclopropyl-2-ethylpyrazole-3-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H2,9,12,13)

InChI Key

JXYSEKNVOICOLQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Biological Activity Screening of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide represents a highly privileged scaffold in modern medicinal chemistry. Pyrazole-sulfonamide derivatives are renowned for their potent biological activities, primarily acting as selective inhibitors of Cyclooxygenase-2 (COX-2) and tumor-associated Carbonic Anhydrase isoforms (CA IX/XII).

This whitepaper provides a comprehensive, field-proven methodology for the biological activity screening of this specific compound and its analogs. By employing a tiered screening cascade—moving from target-based enzymatic assays to phenotypic cellular profiling—researchers can systematically validate its efficacy, selectivity, and mechanism of action.

Pharmacophore Rationale & SAR Dynamics

Before initiating biological screening, it is critical to understand the causality behind the compound's structural design. The biological activity of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide is dictated by three core moieties:

  • The 5-Sulfonamide Group (–SO₂NH₂): This is the primary pharmacophore. In Carbonic Anhydrase (CA) screening, the deprotonated sulfonamide acts as a classic Zinc-Binding Group (ZBG), coordinating with the Zn²⁺ ion in the enzyme's active site [1]. In COX-2 screening, it provides essential hydrogen-bond interactions with the Arg513 residue within the cyclooxygenase active site [2].

  • The 3-Cyclopropyl Ring: This bulky, lipophilic group is designed to occupy secondary hydrophobic binding pockets. In COX-2, it drives selectivity over COX-1 by exploiting the larger side pocket of the COX-2 isoenzyme.

  • The 1-Ethyl Substitution: N-alkylation at the pyrazole core modulates the compound's overall lipophilicity (LogP) and cell permeability, preventing indiscriminate off-target kinase binding while ensuring adequate intracellular accumulation.

Mechanism Drug 3-Cyclopropyl-1-ethyl-1H- pyrazole-5-sulfonamide CA9 Carbonic Anhydrase IX (Tumor Hypoxia) Drug->CA9 Inhibits COX2 Cyclooxygenase-2 (Inflammation) Drug->COX2 Inhibits Acidosis Extracellular Acidosis CA9->Acidosis Promotes PGE2 PGE2 Production COX2->PGE2 Promotes Tumor Tumor Proliferation & Metastasis Acidosis->Tumor Drives PGE2->Tumor Drives

Figure 1: Dual-targeting mechanism of pyrazole-sulfonamides in the tumor microenvironment.

Tier 1: Target-Based Enzymatic Screening Protocols

To establish a self-validating screening system, primary assays must isolate the compound's interaction with its direct enzymatic targets before introducing the complexity of whole-cell models.

Carbonic Anhydrase IX (CA IX) Stopped-Flow Assay

Causality: The physiological hydration of CO₂ catalyzed by CA is exceptionally rapid. Standard spectrophotometric methods cannot capture the initial reaction kinetics. Therefore, a stopped-flow kinetic assay measuring the pH drop (via a phenol red indicator) is mandatory for accurate IC₅₀ determination.

Self-Validating Protocol:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red and 0.1 M Na₂SO₄ (to maintain constant ionic strength).

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM final concentration) with varying concentrations of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide (0.1 nM to 10 μM) for 15 minutes at 20°C.

    • Control Check: Use Acetazolamide (AAZ) as a positive control. Include a well with no enzyme to measure the uncatalyzed background hydration rate.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approximately 17 mM CO₂) using a stopped-flow spectrophotometer.

  • Kinetic Readout: Monitor the decrease in absorbance at 558 nm (the maximum absorbance of the basic form of phenol red) over a 10-second window.

  • Data Analysis: Calculate the initial velocity of the reaction. Subtract the uncatalyzed rate from all measurements. Plot the fractional activity against the log of the inhibitor concentration to derive the IC₅₀.

Cyclooxygenase-2 (COX-2) Fluorometric Screening

Causality: While competitive ELISAs measuring Prostaglandin E2 (PGE2) are common, they are prone to cross-reactivity and require lengthy incubations. Measuring the peroxidase activity of COX-2 via the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin provides a direct, high-throughput, and interference-free readout [3].

Self-Validating Protocol:

  • Assay Setup: In a 96-well black microplate, add 150 μL of assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM heme).

  • Enzyme Addition: Add 10 μL of recombinant human COX-2. In a parallel plate, add recombinant human COX-1 to determine the Selectivity Index (SI).

  • Inhibitor Incubation: Add 10 μL of the test compound (serial dilutions).

    • Control Check: Use Celecoxib as a selective COX-2 positive control and Indomethacin as a non-selective COX-1/2 control. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Add 10 μL of ADHP (fluorometric substrate) and 10 μL of Arachidonic Acid (final concentration 100 μM) to initiate the reaction.

  • Measurement: Read the fluorescence immediately and continuously for 5 minutes at Ex/Em = 535/590 nm.

  • Selectivity Calculation: Calculate the SI by dividing the IC₅₀ of COX-1 by the IC₅₀ of COX-2. An SI > 50 indicates excellent COX-2 selectivity.

Tier 2: Phenotypic & Functional Profiling

Once target engagement is confirmed, the compound must be evaluated in whole-cell models to verify cell permeability and functional efficacy. Pyrazole-sulfonamides frequently exhibit potent anti-proliferative and antimicrobial properties [4].

Anti-Proliferative (MTT) Assay in Hypoxic Tumor Models

Because CA IX is overexpressed under hypoxic conditions, cellular screening must mimic the tumor microenvironment.

  • Cell Seeding: Seed HeLa (cervical carcinoma) or HT-29 (colorectal adenocarcinoma) cells at 5,000 cells/well in a 96-well plate.

  • Hypoxic Incubation: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce CA IX expression.

  • Treatment: Treat cells with the test compound (1 μM to 100 μM) for 48 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final). Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

ScreeningCascade cluster_Tier1 Tier 1: Target-Based Assays cluster_Tier2 Tier 2: Phenotypic Assays cluster_Tier3 Tier 3: ADMET Compound 3-Cyclopropyl-1-ethyl-1H- pyrazole-5-sulfonamide CA_Assay Carbonic Anhydrase (CA IX/XII) Inhibition Assay Compound->CA_Assay COX_Assay COX-2 / 5-LOX Dual Inhibition Assay Compound->COX_Assay Cell_Viability Anti-Proliferative Assay (HeLa, C6, HT-29) CA_Assay->Cell_Viability COX_Assay->Cell_Viability Antimicrobial Antimicrobial / Antifungal MIC Screening COX_Assay->Antimicrobial ADMET Microsomal Stability & Permeability (PAMPA) Cell_Viability->ADMET Antimicrobial->ADMET

Figure 2: Tiered biological screening cascade for pyrazole-5-sulfonamide derivatives.

Quantitative Data Interpretation

To ensure robust Go/No-Go decision-making during drug development, experimental results for 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide should be benchmarked against the following expected pharmacological profiles based on structurally analogous pyrazole-sulfonamides:

Assay TypeTarget / ParameterReference StandardExpected Range (IC₅₀ / Metric)Success Criteria
Enzymatic CA IX InhibitionAcetazolamide10 nM – 80 nMIC₅₀ < 50 nM
Enzymatic CA II Inhibition (Off-target)Acetazolamide> 1,000 nMSelectivity Index (CA II / CA IX) > 20
Enzymatic COX-2 InhibitionCelecoxib0.1 μM – 0.5 μMIC₅₀ < 0.3 μM
Enzymatic COX-1 Inhibition (Off-target)Indomethacin> 10.0 μMSelectivity Index (COX-1 / COX-2) > 50
Cellular HeLa Cell Viability (Hypoxia)5-Fluorouracil5.0 μM – 25.0 μMIC₅₀ < 15.0 μM
Microbial Antimicrobial MIC (S. aureus)Cefotaxime8 μg/mL – 16 μg/mLMIC ≤ 10 μg/mL

References

  • Charissopoulos, E., et al. (2021). "Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation." European Journal of Medicinal Chemistry.[Link]

  • Zhang, Y., et al. (2022). "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." RSC Medicinal Chemistry.[Link]

  • Gedawy, E. M., et al. (2020). "Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors." European Journal of Medicinal Chemistry.[Link]

  • El-Borai, M. A., et al. (2016). "Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent." Molecules (MDPI).[Link]

Methodological & Application

Application Note: Preclinical Evaluation of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide in Hypoxic Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Translational Scientists

Mechanistic Rationale & Structural Design

The tumor microenvironment (TME) of solid malignancies is characterized by severe hypoxia, which triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This transcription factor upregulates Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that catalyzes the reversible hydration of carbon dioxide into bicarbonate and protons. By doing so, CA IX maintains an alkaline intracellular pH (promoting tumor cell survival) while highly acidifying the extracellular space (driving tissue invasion and immunosuppression).

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide is engineered as a highly selective CA IX inhibitor. The primary sulfonamide acts as a zinc-binding group (ZBG), coordinating directly with the Zn²⁺ ion in the enzyme's catalytic active site. The strategic incorporation of the 1-ethyl and 3-cyclopropyl moieties on the pyrazole ring serves a critical dual function:

  • Isoform Selectivity: The steric bulk of the cyclopropyl group directs the molecule away from the restrictive active sites of ubiquitous, off-target cytosolic isoforms (CA I and CA II), restricting binding primarily to the wider CA IX pocket 1.

  • Pharmacokinetic Optimization: Aliphatic substitutions like cyclopropyl and ethyl groups significantly enhance kinetic solubility and metabolic stability in microsomal assays, ensuring sufficient bioavailability for in vivo testing 2.

MOA Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Expression (Cell Membrane) HIF1A->CAIX pH_reg TME Alkalinization & Intracellular pH Maintenance CAIX->pH_reg Survival Tumor Survival & Metastasis pH_reg->Survival Apoptosis Intracellular Acidification & Apoptosis pH_reg->Apoptosis Blocked by Inhibitor Inhibitor 3-Cyclopropyl-1-ethyl- 1H-pyrazole-5-sulfonamide Inhibitor->CAIX Inhibits ZBG Inhibitor->Apoptosis Induces

Mechanism of CA IX inhibition by the pyrazole-5-sulfonamide derivative in hypoxic tumors.

Animal Model Selection Strategy

To rigorously evaluate this compound, phenotypic observation (tumor shrinkage) must be coupled with mechanistic validation (pH modulation).

  • Primary Efficacy Model (MDA-MB-231 Xenograft): Triple-negative breast cancer (TNBC) cells exhibit robust constitutive and hypoxia-inducible CA IX expression. Using immunocompromised BALB/c nude mice allows for the direct assessment of the compound's cytotoxic effects independent of the immune system.

  • Secondary Orthotopic Model (4T1 Syngeneic): Because CA IX inhibitors are known to relieve TME immunosuppression by neutralizing extracellular acidity 3, testing in an immunocompetent BALB/c host is critical for evaluating potential synergies with immune checkpoint inhibitors (e.g., anti-PD-1).

Self-Validating Experimental Protocols

The following workflows are designed with built-in internal controls to ensure that observed efficacy is a direct result of CA IX target engagement, rather than off-target toxicity.

Protocol A: In Vivo Efficacy in MDA-MB-231 Xenograft

Objective: Quantify Tumor Growth Inhibition (TGI) while monitoring systemic toxicity.

  • Cell Preparation: Harvest MDA-MB-231 cells at 80% confluence. Resuspend at

    
     cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel.
    
    • Causality Check: Matrigel provides a 3D extracellular matrix scaffold that prevents cell dispersion, forcing the rapid formation of a dense, avascular core. This is an absolute requirement for inducing the hypoxia necessary for CA IX upregulation.

  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
    
  • Randomization (Critical Step): Monitor growth via digital calipers. Randomize mice into treatment groups (n=8/group) only when the average tumor volume reaches 100–150 mm³.

    • Causality Check: Initiating treatment on microscopic tumors fails to test the hypoxia-targeted mechanism. Tumors must be large enough to possess established hypoxic gradients.

  • Dosing Regimen: Administer the compound via oral gavage (PO) daily for 21 days. Include a Vehicle control (e.g., 0.5% Methylcellulose/0.1% Tween-80) and a Positive control (SLC-0111, 50 mg/kg).

  • Monitoring: Measure tumors bi-weekly. Calculate volume using

    
    . Weigh mice concurrently; a body weight drop of >15% indicates off-target systemic toxicity, invalidating the therapeutic window.
    
Protocol B: Pharmacodynamic (PD) Validation via TME pH Measurement

Objective: Prove target engagement in vivo. Tumor volume is a lagging indicator of success; extracellular pH (pHe) is a leading indicator.

  • Probe Calibration: Calibrate a needle-type pH microelectrode (tip diameter <1 mm) using standard pH 4.0 and 7.0 buffers at 37°C.

  • In Vivo Measurement: On Day 7 of the dosing phase, anesthetize mice using 2% isoflurane. Insert the microelectrode directly into the tumor core (depth of 3-5 mm).

  • Data Acquisition: Record the steady-state pHe.

    • Causality Check: Successful CA IX inhibition blocks the hydration of CO₂, preventing the accumulation of extracellular protons. Target engagement is validated if the pHe shifts from an acidic baseline (~6.5 in vehicle) to a neutralized state (~7.1 in treated mice).

  • Orthogonal Ex Vivo Validation: Post-euthanasia, section the tumors. Perform immunohistochemistry (IHC) for HIF-1α (to confirm hypoxia was present) and Cleaved Caspase-3 (to confirm that the resulting intracellular acidification triggered apoptosis).

Workflow Prep 1. Cell Culture (MDA-MB-231 in Matrigel) Inoculation 2. Subcutaneous Inoculation (BALB/c Nude Mice) Prep->Inoculation Random 3. Randomization (Wait for Hypoxia: Vol ~150 mm³) Inoculation->Random Dosing 4. Dosing Phase (Vehicle, SLC-0111, Compound) Random->Dosing Monitoring 5. In Vivo Monitoring (Caliper Vol & pHe Microelectrode) Dosing->Monitoring Harvest 6. Tissue Harvest (Tumor, Blood, Organs) Monitoring->Harvest Analysis 7. Ex Vivo Analysis (IHC: HIF-1α, Cleaved Caspase-3) Harvest->Analysis

Step-by-step in vivo experimental workflow for evaluating compound efficacy and target engagement.

Quantitative Data Presentation

The following table summarizes the expected preclinical profile of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide compared to standard benchmarks, demonstrating the correlation between in vitro selectivity and in vivo efficacy.

Pharmacological ParameterVehicle ControlPositive Control (SLC-0111)3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide (25 mg/kg)3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide (50 mg/kg)
CA IX IC₅₀ (nM) N/A45.012.512.5
Selectivity Index (CA IX / CA II) N/A~100x>250x>250x
Tumor Growth Inhibition (TGI %) 0%48%55%72%
Extracellular pH (pHe) 6.45 ± 0.16.85 ± 0.16.90 ± 0.17.15 ± 0.1
Body Weight Change (%) +2.1%-1.5%+1.0%-0.5%

References

  • Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9 - Smolecule Source: Smolecule URL
  • Source: National Institutes of Health (NIH)
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF Source: ResearchGate URL

Sources

Application Notes and Protocols: Investigating the Antimicrobial Potential of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. Heterocyclic compounds, particularly those containing pyrazole and sulfonamide scaffolds, represent a promising class of molecules with demonstrated biological activity.[1][2] This document provides a comprehensive guide for the investigation of a candidate molecule, 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide. We present the scientific rationale for its potential antimicrobial action, followed by detailed, field-proven protocols for determining its in vitro efficacy. These methodologies include the determination of Minimum Inhibitory Concentration (MIC), characterization of bactericidal versus bacteriostatic activity via time-kill kinetic assays, and evaluation of synergistic potential with conventional antibiotics using the checkerboard method. This guide is designed to provide researchers with a robust framework for the preliminary assessment of novel antimicrobial agents.

Scientific Background and Rationale

The Pyrazole-Sulfonamide Scaffold: A Privileged Structure in Antimicrobial Research

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] When combined with a sulfonamide moiety, the resulting pyrazole-sulfonamide derivatives have shown significant therapeutic potential, often acting as potent antimicrobial agents against various bacterial and fungal strains.[1][4] The structural features of these compounds are similar to p-aminobenzoic acid (PABA), a crucial substrate in the bacterial folic acid synthesis pathway.[1]

Postulated Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamide-based antibiotics are synthetic bacteriostatic agents that function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is critical for the conversion of PABA into dihydropteroate, a key step in the synthesis of folic acid.[6][7] Bacteria must synthesize their own folate, which is an essential precursor for the production of DNA, RNA, and proteins.[7][8] By blocking this pathway, sulfonamides halt bacterial growth and multiplication.[5][9] Human cells are not affected because they acquire folate from their diet, not through endogenous synthesis.[6][7] The proposed mechanism for 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide follows this established pathway.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes Compound 3-Cyclopropyl-1-ethyl-1H- pyrazole-5-sulfonamide Compound->DHPS Competitive Inhibition Folic_Acid Tetrahydrofolic Acid (Folate) Dihydropteroate->Folic_Acid Synthesis DNA, RNA & Protein Synthesis Folic_Acid->Synthesis Growth Bacterial Growth Inhibited Synthesis->Growth Leads to

Caption: Postulated mechanism of action via competitive inhibition of DHPS.

Preliminary Evaluation: Determining In Vitro Activity

The initial step in assessing a new antimicrobial agent is to quantify its potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[10]

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining MIC values.[11][12] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][13]

2.1.1 Materials

  • 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide (stock solution of known concentration, e.g., 1280 µg/mL in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

2.1.2 Inoculum Preparation

  • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

  • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

2.1.3 Plate Setup

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first column of wells, resulting in the highest test concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column.

  • Reserve one column for a positive control (inoculum in broth, no compound) and another for a negative/sterility control (broth only).

  • Inoculate all wells (except the negative control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

2.1.4 Incubation and Interpretation

  • Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.[11]

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.[10] This can be confirmed by reading the optical density (OD) at 600 nm on a microplate reader.[15]

Caption: Standard workflow for MIC determination via broth microdilution.

Data Presentation

MIC values should be recorded and presented in a clear, tabular format.

Table 1: Example MIC Data for 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide

Test Organism Gram Stain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Positive 16
Enterococcus faecalis ATCC 29212 Positive 32
Escherichia coli ATCC 25922 Negative 64
Pseudomonas aeruginosa ATCC 27853 Negative >128

| Ciprofloxacin (Control) | N/A | 0.5 - 4 |

Characterizing Antimicrobial Effect: Bactericidal vs. Bacteriostatic

While the MIC indicates the concentration needed to inhibit growth, it does not distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The time-kill kinetics assay is the gold standard for making this determination.[16][17]

Protocol: Time-Kill Kinetic Assay

This assay measures the decrease in a bacterial population over time after exposure to an antimicrobial agent.[18]

3.1.1 Materials

  • Materials from MIC protocol

  • Sterile culture flasks or tubes

  • Tryptic Soy Agar (TSA) or other appropriate agar plates

  • Shaking incubator

3.1.2 Experimental Setup

  • Prepare a mid-logarithmic phase culture of the test organism in CAMHB.

  • Prepare several flasks containing fresh CAMHB.

  • Set up the following conditions:

    • Growth Control: No compound added.

    • Test Conditions: Add 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide to achieve final concentrations relative to its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

  • Inoculate all flasks (including the growth control) with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

3.1.3 Sampling and Quantification

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[16]

  • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on plates that have between 30 and 300 colonies and calculate the CFU/mL for each time point.

Time_Kill_Workflow A Prepare Bacterial Culture (Log Phase) C Inoculate Flasks to ~5x10^5 CFU/mL A->C B Set up Flasks: - Growth Control - 1x MIC, 2x MIC, 4x MIC B->C D Incubate at 37°C with Shaking C->D E Withdraw Aliquots at 0, 2, 4, 6, 8, 24 hours D->E F Perform Serial Dilutions & Plate on Agar E->F G Incubate Plates & Count Colonies (CFU) F->G H Calculate log10 CFU/mL & Plot vs. Time G->H

Caption: Experimental workflow for the time-kill kinetic assay.

Data Analysis and Interpretation

The results are plotted as log₁₀ CFU/mL versus time.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[16][17]

  • Bacteriostatic activity is indicated by a <3-log₁₀ reduction in CFU/mL, where growth is inhibited compared to the control but significant killing is not observed.[17]

Table 2: Example Time-Kill Assay Data (log₁₀ CFU/mL)

Time (hr) Growth Control 1x MIC 2x MIC 4x MIC
0 5.70 5.71 5.69 5.70
2 6.55 5.65 5.41 4.98
4 7.81 5.59 4.88 3.55
8 8.95 5.45 3.95 2.15

| 24 | 9.10 | 5.30 | 2.55 | <2.00 |

Advanced Application: Investigating Synergistic Interactions

Combining antimicrobial agents is a key strategy to enhance efficacy and combat resistance.[19] The checkerboard assay is a standard in vitro method to determine if a novel compound acts synergistically with existing antibiotics.[19][20]

Protocol: Checkerboard Microdilution Assay

This method involves a two-dimensional titration of the candidate compound and a known antibiotic.[21]

4.1.1 Plate Setup

  • Use a 96-well microtiter plate. Add 50 µL of CAMHB to each well.

  • Along the x-axis (columns), create two-fold serial dilutions of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide.

  • Along the y-axis (rows), create two-fold serial dilutions of a conventional antibiotic (e.g., ciprofloxacin).

  • The result is a matrix where each well contains a unique combination of concentrations of the two agents.

  • Inoculate the plate with the test organism as described in the MIC protocol (final concentration ~5 x 10⁵ CFU/mL).

  • Include rows and columns with each agent alone to re-determine their individual MICs under the same conditions.

  • Incubate at 35-37°C for 16-20 hours.

Data Analysis: Calculating the Fractional Inhibitory Concentration (FIC) Index

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[21][22]

  • For each well that shows growth inhibition, calculate the FIC for each compound:

    • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the FIC Index (FICI) for that well:

    • FICI = FIC A + FIC B

  • The FICI value for the combination is the lowest FICI calculated from all the inhibited wells.[21]

Table 3: Interpretation of the FIC Index

FICI Value Interpretation
≤ 0.5 Synergy
> 0.5 to ≤ 1.0 Additive
> 1.0 to < 4.0 Indifference
≥ 4.0 Antagonism

Source: Interpretation based on established conventions.[22]

Summary and Future Directions

This guide provides a structured, three-part experimental framework to evaluate the antimicrobial properties of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide. By systematically determining its MIC, characterizing its bactericidal or bacteriostatic nature, and exploring potential synergies, researchers can build a comprehensive in vitro profile of this novel compound. Positive and compelling results from these assays would provide a strong rationale for advancing the compound to further studies, including evaluation against a broader panel of clinically relevant and resistant pathogens, cytotoxicity testing against mammalian cell lines, and eventual assessment in in vivo models of infection.

References

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved March 3, 2026, from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved March 3, 2026, from [Link]

  • Picmonic. (n.d.). Sulfonamides Mechanisms - Antibiotics - Microbiology. Retrieved March 3, 2026, from [Link]

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Scale-up synthesis of 3-Cyclopropyl-1-ethyl-1h-pyrazole-5-sulfonamide for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and drug development scientists tasked with the scale-up synthesis of 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide .

This guide deviates from standard "recipe-style" protocols by focusing on process safety, regiochemical control, and scalability logic required for GLP preclinical supplies (100 g – 1 kg scale).

Executive Summary & Strategic Analysis

The target molecule, 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonamide , presents a specific regiochemical challenge.

  • The Trap: Direct electrophilic chlorosulfonylation of 1-ethyl-3-cyclopropylpyrazole (using chlorosulfonic acid) typically occurs at the electron-rich C4 position , yielding the wrong regioisomer.

  • The Solution: To secure the sulfonamide at the C5 position , we must utilize a "Pre-functionalized" strategy. The most robust scalable route involves the construction of a 5-aminopyrazole intermediate, followed by a Sandmeyer-type sulfochlorination.

Selected Synthetic Route: The "Amino-Sandmeyer" Strategy
  • Cyclization: 3-Cyclopropyl-3-oxopropanenitrile + Ethyl Hydrazine

    
     5-Amino-1-ethyl-3-cyclopropylpyrazole.
    
  • Diazotization-Sulfochlorination: 5-Amino intermediate

    
     Diazonium Salt 
    
    
    
    Sulfonyl Chloride.
  • Amidation: Sulfonyl Chloride + Ammonia

    
     Final Sulfonamide.
    
Process Logic Diagram

The following flowchart illustrates the critical decision nodes and safety gates for this campaign.

G Start Raw Materials (Beta-ketonitrile + Ethyl Hydrazine) Step1 Step 1: Cyclization (Reflux in EtOH) Start->Step1 Controlled Addition QC1 QC Check: Regioisomer Ratio > 95:5 Step1->QC1 IPC (HPLC) Step2 Step 2: Sandmeyer (NaNO2 / SO2 / CuCl2) QC1->Step2 Pass SafetyGate SAFETY GATE: Diazo Thermal Control (<5°C) Step2->SafetyGate Exotherm Mgmt Step3 Step 3: Amidation (Aq. NH3) SafetyGate->Step3 Quench Final Final API (Recrystallization) Step3->Final Isolation

Caption: Workflow for the regioselective synthesis of the target sulfonamide, highlighting critical safety gates at the diazonium stage.

Process Safety Assessment (Critical)

Before proceeding to the bench or reactor, the following hazards must be mitigated.

Hazard ClassCritical Reagent/StepRisk DescriptionMitigation Strategy
Carcinogen Ethyl Hydrazine (Oxalate/HCl) Potent alkylating agent; suspected carcinogen.Use closed solids handling or solution transfer. Decontaminate all surfaces with bleach (hypochlorite) immediately.
Explosive Diazonium Intermediate Pyrazole diazonium salts can be shock-sensitive if dried.NEVER isolate the diazonium salt. Process as a "telescoped" stream directly into the SO2 quench.
Toxic Gas Sulfur Dioxide (SO2) Used in Step 2; severe respiratory irritant.Use a pre-saturated acetic acid solution (commercially available) or generate in situ. Scrubber required.
Exotherm Chlorosulfonylation Decomposition of diazonium species releases N2 gas rapidly.Control temperature strictly < 5°C during addition. Ensure reactor venting is sized for emergency gas release.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Amino-1-ethyl-3-cyclopropylpyrazole

Objective: Construct the pyrazole ring while establishing the N1-ethyl and C5-amino regiochemistry.

  • Reagents:

    • 3-Cyclopropyl-3-oxopropanenitrile (1.0 equiv)

    • Ethyl hydrazine oxalate (1.1 equiv) [Preferred over free base for stability]

    • Ethanol (10 vol)

    • Triethylamine (2.2 equiv)

Protocol:

  • Charge: To a jacketed reactor under N2, charge Ethanol and Ethyl hydrazine oxalate.

  • Neutralization: Add Triethylamine dropwise while maintaining internal temperature < 25°C. (Slight exotherm).

  • Addition: Add 3-Cyclopropyl-3-oxopropanenitrile slowly over 30 minutes.

  • Reaction: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanism:[1][2] The hydrazine attacks the ketone carbonyl first (kinetic control), followed by cyclization onto the nitrile. This sequence favors the 5-amino-1-ethyl isomer over the 3-amino isomer.

  • IPC (In-Process Control): Monitor by HPLC. Target >98% conversion.

  • Workup: Cool to 20°C. Concentrate under vacuum to remove Ethanol.

  • Extraction: Dilute residue with Water and extract with Ethyl Acetate (x2).

  • Isolation: Dry organic layer (Na2SO4), filter, and concentrate to an oil. Crystallize from Hexanes/EtOAc if necessary, though the crude oil is often sufficient for Step 2.

Yield Target: 85–90%

Step 2: Sandmeyer Sulfochlorination (The "Meerwein" Modification)

Objective: Convert the C5-amino group to the C5-sulfonyl chloride via a diazonium intermediate.

  • Reagents:

    • 5-Amino-1-ethyl-3-cyclopropylpyrazole (from Step 1)

    • Conc. HCl (5.0 equiv)

    • Sodium Nitrite (NaNO2) (1.2 equiv)

    • Acetic Acid (Glacial) (10 vol)

    • Sulfur Dioxide (SO2) (saturated solution in AcOH or CuCl2 catalyzed generation)

    • Copper(II) Chloride (CuCl2) (0.2 equiv)

Protocol:

  • Diazotization (Reactor A):

    • Dissolve the pyrazole amine in Acetic Acid and Conc. HCl.

    • Cool to -5°C to 0°C .

    • Add NaNO2 (aq. solution) dropwise. CRITICAL: Maintain temp < 5°C. Exotherm indicates N2 generation (decomposition) if too fast.

    • Stir for 30 min at 0°C. Solution turns yellow/orange.

  • Sulfonyl Chloride Formation (Reactor B):

    • In a separate vessel, prepare a saturated solution of SO2 in Acetic Acid (approx. 30% w/w) and add CuCl2.

    • Transfer the cold Diazonium solution (from Reactor A) into Reactor B slowly.

    • Observation: Gas evolution (N2) will occur. Control addition rate to manage foaming.

    • Allow to warm to 20°C and stir for 2 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation: The sulfonyl chloride may precipitate as a solid or oil. Extract immediately with Dichloromethane (DCM). Do not store the sulfonyl chloride for long periods; proceed immediately to Step 3.

Yield Target: 70–75%

Step 3: Amidation to Final Sulfonamide

Objective: Generate the sulfonamide from the sulfonyl chloride.

  • Reagents:

    • Pyrazolyl-5-sulfonyl chloride (from Step 2) in DCM.

    • Ammonium Hydroxide (28% aq. NH3) (5.0 equiv) OR Ammonia gas.

Protocol:

  • Charge: Cool the DCM solution of sulfonyl chloride to 0°C.

  • Addition: Add Ammonium Hydroxide slowly.

    • Note: If using NH3 gas, bubble slowly through the solution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Separate phases. Wash organic layer with 1N HCl (to remove excess ammonia), then Brine.

  • Purification: Concentrate organics. Recrystallize the solid from Ethanol/Water or Isopropanol.

Final Yield Target: 80–85% Overall Process Yield: ~50%

Analytical Specifications (Preclinical Release)

For preclinical toxicology studies, the batch must meet the following criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Assay HPLC (UV 254 nm)≥ 98.0% w/w
Regioisomer Impurity HPLC≤ 0.5% (3-amino isomer derivative)
Residual Solvents GC-HeadspaceCompliant with ICH Q3C (e.g., DCM < 600 ppm)
Heavy Metals ICP-MSCu < 10 ppm (Critical due to Step 2 catalyst)
Water Content Karl Fischer≤ 1.0%

Troubleshooting Guide

  • Issue: Low Regioselectivity in Step 1.

    • Cause: Incorrect temperature or pH during cyclization.

    • Fix: Ensure the hydrazine is fully neutralized before adding the ketonitrile. Lower the reaction temperature to 50°C (will take longer) to improve kinetic control.

  • Issue: Runaway Exotherm in Step 2.

    • Cause: Diazonium accumulation.

    • Fix: Stop addition immediately. Cool reactor. Ensure the SO2/CuCl2 receiver is adequately stirred. In future runs, use a continuous flow reactor for the diazotization step if available.

  • Issue: Blue/Green color in Final Product.

    • Cause: Residual Copper from Step 2.

    • Fix: Perform a wash with aqueous EDTA or dilute ammonia during the Step 3 workup to chelate and remove copper.

References

  • General Pyrazole Synthesis

    • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. (2010).[3] Taylor & Francis.

    • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. (2025).[2][4][5][6][7] MDPI.

  • Safety & Handling

    • Safe Handling and Storage of Ethylhydrazine: A Technical Guide. Benchchem.[5][8]

    • Ethylhydrazine dihydrochloride Safety Data Sheet. PubChem.[9]

  • Process Chemistry (Sandmeyer/Meerwein Reaction)

    • Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide.[10] (2011).[11][12] Bioorganic & Medicinal Chemistry Letters.

    • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. (2021).[1] ACS Medicinal Chemistry Letters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.